2-Chloro-4-methylamino-6-amino-1,3,5-triazine-
Overview
Description
The compound of interest, 2-Chloro-4-methylamino-6-amino-1,3,5-triazine, is a derivative of the triazine class, which is a group of nitrogen-containing heterocycles. Triazines are known for their various applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis. The presence of chlorine and amino groups in the molecule suggests potential reactivity and the possibility for further functionalization.
Synthesis Analysis
The synthesis of triazine derivatives often involves the interaction of various intermediates with reagents that can introduce different substituents onto the triazine ring. For instance, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine reacts with hydrazonyl halides to furnish triazine derivatives . Another
Scientific Research Applications
Sugar Residue Attachment
- Research has explored methods for attaching sugar residues to cytotoxic 1,3,5-triazines, including 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine. These methods involve the reaction with amine nucleophiles to yield substituted 2-amino-1,3,5-triazines. However, carbohydrate-linked melamines are not afforded when treated with glucosamine or methyl 2-amino-2-deoxy-α-D-glucopyranoside (Simmonds & Stevens, 1982).
Antimalarial Activity
- A study on 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines and N-(chlorophenyl)-N'-[4-(substituted amino)-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines revealed modest antimalarial activity, with specific compounds showing more potent effects (Werbel et al., 1987).
Synthesis of 2-Oxazolines
- The synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions has been achieved, offering a method for producing 2-oxazolines in excellent yield at room temperature (Bandgar & Pandit, 2003).
Antifungal Agents
- Synthesis of new 2-(4-nitrobenzothiazol-2′-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines as antifungal agents has been conducted. These compounds have been evaluated for their antimicrobial activity, showing potential in antifungal applications (Sareen et al., 2007).
Chiral Stationary Phases
- The development of chiral stationary phases (CSPs) containing 2,4-bis[carbamoyl(alkyl)methylamino]-6-chloro-s-triazine for high-performance liquid chromatographic separation of enantiomeric amino acids has been reported. These CSPs effectively separate racemic mixtures of amino acids (Lin & Yang, 1993).
Environmental Impact Studies
- Studies on atrazine in groundwater, like the one conducted in Vojvodina Province, involved analyzing concentrations of atrazine and its degradation products, highlighting the environmental impact of triazines (Pucarević et al., 2002).
Degradation Kinetics in Water Treatment
- Research on the degradation of atrazine by ozone and OH radicals during water treatment processes identified main degradation products and quantified the contribution of different pathways to the overall degradation process (Acero et al., 2000).
Safety And Hazards
The safety data sheet for s-Triazine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and is harmful to aquatic life . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective gloves/eye protection/face protection .
Future Directions
Triazines continue to be the object of considerable interest due to their wide range of applications. They are being investigated for their biological activity and related medicinal applications . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties . Therefore, the future directions for 2-Chloro-4-methylamino-6-amino-1,3,5-triazine could involve further exploration of its potential biological activities and applications.
properties
IUPAC Name |
6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN5/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H3,6,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJAMPPDPAMSNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279736 | |
Record name | 6-Chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylamino-6-amino-1,3,5-triazine- | |
CAS RN |
5425-82-1 | |
Record name | 6-Chloro-N2-methyl-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5425-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 13912 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005425821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC13912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-N~2~-methyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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